1-Amino-2-ethenylcyclopropane-1-carbonitrile
Overview
Description
1-Amino-2-ethenylcyclopropane-1-carbonitrile is an organic compound with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol This compound is characterized by a cyclopropane ring substituted with an amino group, an ethenyl group, and a carbonitrile group
Preparation Methods
The synthesis of 1-Amino-2-ethenylcyclopropane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These methods provide efficient pathways to obtain the desired cyclopropane ring structure with the necessary functional groups.
Chemical Reactions Analysis
1-Amino-2-ethenylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-Amino-2-ethenylcyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Biology: The compound’s structural features make it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Amino-2-ethenylcyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to engage in various chemical interactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Amino-2-ethenylcyclopropane-1-carbonitrile can be compared with other cyclopropane-containing compounds, such as:
1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator and its use in medicinal chemistry.
Cyclopropane-1,1-dicarboxylic acid: Utilized in the synthesis of various organic compounds and materials.
Cyclopropylamine: A simple cyclopropane derivative with applications in organic synthesis and medicinal chemistry.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns .
Properties
IUPAC Name |
1-amino-2-ethenylcyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-2-5-3-6(5,8)4-7/h2,5H,1,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUOAADRSAMGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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